2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with an azetidine and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting methyl hydrazinecarbodithioate with appropriate halides . The azetidine ring can be introduced through cyclization reactions involving suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiadiazole moiety, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the bioactivity of its constituent rings.
Agricultural Chemistry: The compound may serve as a precursor for the synthesis of pesticides or herbicides.
Materials Science: Its unique structure can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with biological targets such as enzymes or receptors. The thiadiazole and pyrimidine rings can bind to specific sites on proteins, inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Shares the thiadiazole moiety and exhibits similar biological activities.
1,3,4-Thiadiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine apart is the combination of the azetidine, thiadiazole, and pyrimidine rings in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6S/c1-7-12-4-3-10(13-7)14-9-5-17(6-9)11-16-15-8(2)18-11/h3-4,9H,5-6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMMEJDGCMWXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CN(C2)C3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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